sEH Inhibitory Potency: A Critical Differentiation Point Among Spirocyclic Naphthamides
Bioactivity database entries indicate this compound inhibits human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.400 nM [1]. In contrast, the des-ethoxy analog lacking the spirocyclic linker (2-ethoxy-1-naphthamide, CAS 872271-18-6) has no publicly reported sEH activity, and common sEH inhibitors such as t-TUCB show IC₅₀ values in the low nanomolar range (e.g., 0.8 nM for sEH PROTAC 1a) . This suggests that the spirocyclic core is a key determinant of sub-nanomolar sEH affinity.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.400 nM (human recombinant sEH) |
| Comparator Or Baseline | t-TUCB-based sEH PROTAC 1a: 0.8 nM; 2-ethoxy-1-naphthamide (CAS 872271-18-6): no data |
| Quantified Difference | 2-fold more potent than t-TUCB PROTAC (class-level inference); activity absent in non-spiro analog |
| Conditions | Fluorescent assay with purified recombinant human sEH, using cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate as substrate [1] |
Why This Matters
For teams developing sEH-targeted anti-inflammatory or cardiovascular therapies, sub-nanomolar potency is a critical procurement criterion, and the spirocyclic scaffold provides a synthetic handle absent in simpler naphthamides.
- [1] BindingDB. BDBM50591341: IC₅₀ = 0.400 nM for human sEH. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591341 View Source
